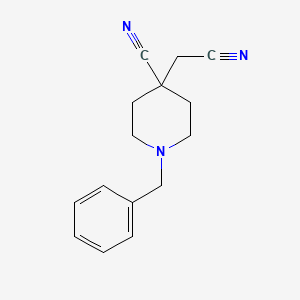

1-苄基-4-(氰基甲基)哌啶-4-腈

描述

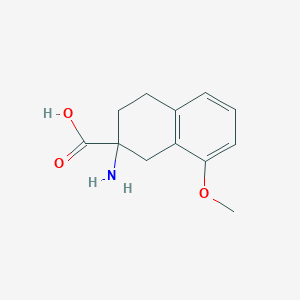

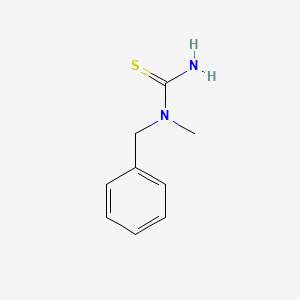

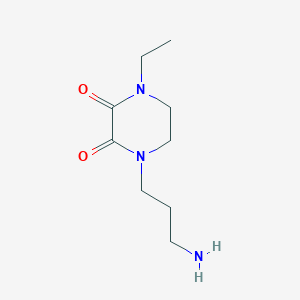

The compound 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile is a piperidine derivative, which is a class of organic compounds containing a piperidine functional group, a nitrogen-containing six-membered ring. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities and their presence in various pharmaceutical agents.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps and the introduction of various functional groups to enhance their biological activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and substituents such as alkyl or phenyl groups at specific positions significantly increased the activity of these compounds . Another synthesis approach involved the reaction of cyclic methyl acetals with trimethylsilyl cyanide to yield nitriles, which are key intermediates for further functionalization .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined, showing that it crystallizes in the monoclinic system with specific unit-cell parameters. The crystal structure provides insights into the three-dimensional arrangement of atoms, which is essential for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their synthesis and modification. The key reactions include the formation of nitriles, which are versatile intermediates that can be further transformed into other functional groups. The reactivity of these compounds is influenced by the substituents present on the piperidine ring and the nature of the nitrogen atom, which can affect the basicity and nucleophilicity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the introduction of a cyano group in the spirocycle of certain piperidine derivatives was found to significantly enhance their affinity for sigma receptors, indicating the importance of specific functional groups in determining the biological activity and selectivity of these molecules .

科学研究应用

Sigma 受体配体

1-苄基-4-(氰基甲基)哌啶-4-腈显示出作为西格玛受体配体的潜力。研究表明,与该化学结构相似的螺环中具有氰基的化合物对西格玛 (1) 受体表现出高亲和力和选择性。这些发现很重要,因为西格玛受体参与多种生理过程,并且是包括癌症、神经退行性疾病和药物滥用在内的各种疾病的药物开发靶点 (Maier 和 Wünsch,2002).

催化和有机合成

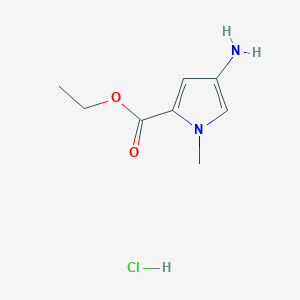

在有机合成中,该化合物可以在创建复杂分子中充当反应物。例如,它已被用于合成 2-氨基嘧啶酮,展示了其在多组分化学反应中的用途。这种应用在药物化学中对于合成新化合物至关重要 (Bararjanian 等,2010).

抗菌和抗病毒应用

研究还探讨了与 1-苄基-4-(氰基甲基)哌啶-4-腈在结构上相关的化合物的抗菌和抗病毒潜力。例如,类似的化合物已显示出对流感 H5N1 病毒的有效性,突出了其在抗病毒药物开发中的潜在用途 (Abdella 等,2017).

癌症研究

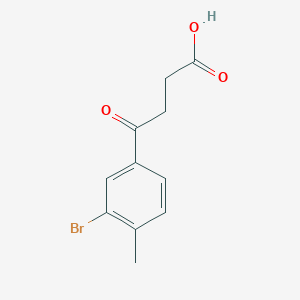

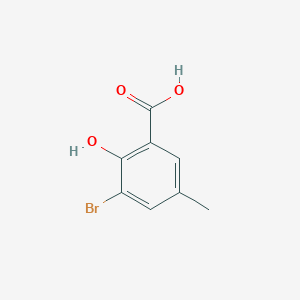

在癌症研究领域,1-苄基-4-(氰基甲基)哌啶-4-腈的衍生物已被合成并评估其抗增殖特性。它们对各种癌细胞系显示出细胞毒活性,表明它们在开发新的抗癌疗法中的潜力 (Ahagh 等,2019).

属性

IUPAC Name |

1-benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c16-9-6-15(13-17)7-10-18(11-8-15)12-14-4-2-1-3-5-14/h1-5H,6-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYOUQLPFSKISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC#N)C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511392 | |

| Record name | 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |

CAS RN |

86945-27-9 | |

| Record name | 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。